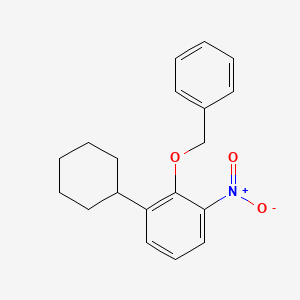
4-Benzyloxy-5-cyclohexyl-3-nitro benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyloxy-5-cyclohexyl-3-nitro benzene is an organic compound with a complex structure that includes a benzene ring substituted with benzyloxy, cyclohexyl, and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyloxy-5-cyclohexyl-3-nitro benzene typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids like sulfuric acid for nitration and Lewis acids like aluminum chloride for the Friedel-Crafts reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments is crucial to achieve high efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzyloxy-5-cyclohexyl-3-nitro benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The benzyloxy group can be cleaved under acidic conditions to yield the corresponding phenol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic conditions, such as hydrochloric acid.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: 4-Benzyloxy-5-cyclohexyl-3-aminobenzene.
Reduction: 4-Hydroxy-5-cyclohexyl-3-nitrobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Benzyloxy-5-cyclohexyl-3-nitro benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Benzyloxy-5-cyclohexyl-3-nitro benzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzyloxy and cyclohexyl groups can influence the compound’s binding affinity to various receptors or enzymes. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Benzyloxy-3-methoxybenzaldehyde
- 4-Benzyloxy-5-methoxy-2-nitro-phenyl-acetic acid
- 1-Benzyloxy-4-nitrobenzene
Uniqueness
4-Benzyloxy-5-cyclohexyl-3-nitro benzene is unique due to the presence of both a cyclohexyl group and a nitro group on the benzene ring, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C19H21NO3 |
|---|---|
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
1-cyclohexyl-3-nitro-2-phenylmethoxybenzene |
InChI |
InChI=1S/C19H21NO3/c21-20(22)18-13-7-12-17(16-10-5-2-6-11-16)19(18)23-14-15-8-3-1-4-9-15/h1,3-4,7-9,12-13,16H,2,5-6,10-11,14H2 |
Clé InChI |
XCEIVETWZBMIBU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=C(C(=CC=C2)[N+](=O)[O-])OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylate](/img/structure/B13395107.png)
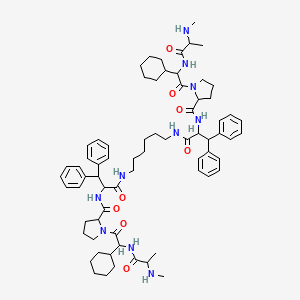
![2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-N-[3-methoxy-1-[2-[1-methoxy-2-methyl-3-oxo-3-(2-phenylethylamino)propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide](/img/structure/B13395117.png)
![(4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl) 4-methylbenzenesulfonate](/img/structure/B13395125.png)
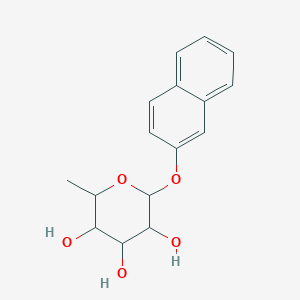
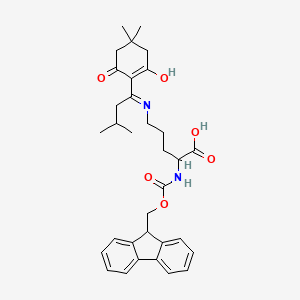
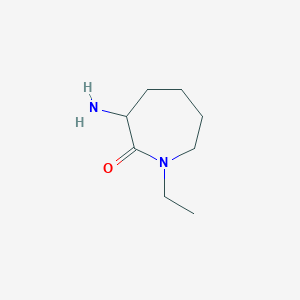
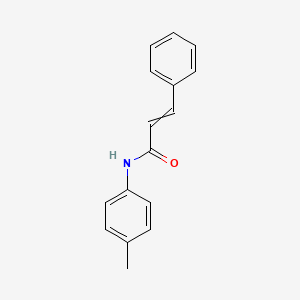

![3-Phenylmethoxy-4-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B13395167.png)
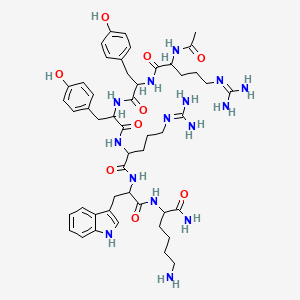
![2-Amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid;hydrochloride](/img/structure/B13395183.png)
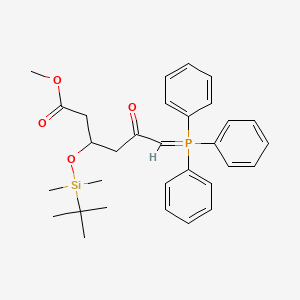
![1-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13395193.png)
